Lauroylcholine chloride

Description

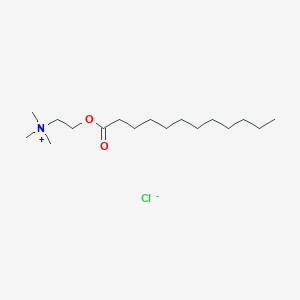

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-dodecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJUKVPDIPYNBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948084 | |

| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-60-0 | |

| Record name | Lauroylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Lauroyloxyethyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-lauroyloxyethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Derivatization Methodologies of Lauroylcholine Chloride

Enzymatic Esterification Routes for Lauroylcholine Chloride Synthesis

Enzymatic synthesis presents a green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. acs.org Lipases, in particular, have been extensively studied for their catalytic efficiency in esterification reactions.

A groundbreaking approach for this compound synthesis involves the use of lipase (B570770) B from Candida antarctica immobilized on acrylic resin (LAR) within a Reactive Natural Deep Eutectic Solvent (R-NADES). rsc.orgresearchgate.net These R-NADES are composed of natural and bio-based materials, such as choline (B1196258) chloride (ChCl) acting as the hydrogen bond acceptor (HBA), and components like glucose (Glc) and water serving as hydrogen bond donors (HBDs). rsc.orgmdpi.com In this system, the R-NADES functions as both the reaction medium and a reactant source, which can enhance substrate solubility and improve enzyme stability. mdpi.comdntb.gov.uaresearchgate.net

An investigation into the enzymatic esterification of lauric acid in a ChCl-glucose-water R-NADES, initially intended to produce glucose esters, surprisingly yielded this compound as the sole esterification product under specific conditions. rsc.orgresearchgate.net

The composition and molar ratio of the R-NADES components are critical factors that control the reaction's outcome. mdpi.com Studies have shown that in a ternary R-NADES composed of choline chloride, glucose, and water in a 2:1:1 molar ratio, the lipase-catalyzed reaction with lauric acid selectively produces this compound instead of the expected glucose laurate. rsc.orgresearchgate.netdntb.gov.ua In contrast, an equimolar (1:1:1) mixture of the same components does not yield this compound, highlighting the crucial role of excess choline chloride in the reaction system. rsc.org The physicochemical properties of the R-NADES, such as viscosity and the hydrogen bond network, are directly influenced by the molar ratios of its constituents, which in turn affects the reaction efficiency. mdpi.comdntb.gov.ua

Table 1: Influence of R-NADES Composition on Esterification Product

| R-NADES Composition (Molar Ratio) | Primary Ester Product | Reference |

|---|---|---|

| ChCl : Glc : H₂O (2:1:1) | This compound | rsc.orgresearchgate.net |

| ChCl : Glc : H₂O (1:1:1) | No lauryl glucose ester or this compound formed | rsc.org |

| ChCl : Glc (2:1) | Low lauric acid conversion, no this compound specified | mdpi.com |

| ChCl : Glc : Urea (1:1:2) | Higher lauric acid conversion (for glucose ester), no this compound specified | mdpi.com |

The efficiency of the esterification process is significantly influenced by reaction parameters such as enzyme load and temperature. mdpi.com For the synthesis of this compound in a ChCl:Glc:H₂O (2:1:1) NADES, the enzyme load has a marked positive effect on the conversion of lauric acid (LA). rsc.org The reaction is typically conducted at an optimal temperature of 70°C. rsc.org Increasing the amount of immobilized lipase B from Candida antarctica (LAR) leads to a substantial increase in product yield. rsc.org

Table 2: Effect of Enzyme Load on Lauric Acid (LA) Conversion

| Enzyme Load (U/g NADES) | LA Conversion (%) | Reference |

|---|---|---|

| 12.5 | 17 | rsc.org |

| 25 | 23 | rsc.org |

| 50 | 32 | rsc.org |

*Conditions: ChCl:Glc:H₂O (2:1:1) R-NADES, 70°C. rsc.org

Conversely, in the R-NADES with a 2:1:1 molar ratio, there is free choline chloride that is not tightly bound within the hydrogen bond network. rsc.orgrsc.org This free choline chloride molecule is small enough to enter the catalytic pocket of the CalB lipase, where it undergoes esterification with lauric acid to form this compound. rsc.orgrsc.orgrsc.org This mechanism explains why the reaction exclusively yields the choline ester in this specific R-NADES formulation.

The enzymatic synthesis of this compound in R-NADES represents a significant advancement in green chemistry. researchgate.net Natural deep eutectic solvents are considered a new generation of green and sustainable media because they are composed entirely of natural and bio-based materials, making them biodegradable and non-toxic. mdpi.commdpi.comcore.ac.uk This approach avoids the use of volatile and often toxic organic solvents typically required in conventional chemical synthesis, which are associated with environmental and safety concerns. acs.org

Furthermore, the use of enzymes as biocatalysts operates under milder conditions, reducing energy consumption. acs.org The high selectivity of the enzyme minimizes the formation of undesirable byproducts, leading to cleaner reaction profiles and simplifying purification processes. acs.org The stability and reusability of immobilized enzymes in these systems further contribute to the sustainability of the process. nih.gov

Lipase-Catalyzed Esterification in Reactive Natural Deep Eutectic Solvents (R-NADES)

Influence of Enzyme Load and Reaction Conditions on Esterification Efficiency

Novel Chemical Synthesis Pathways and Catalytic Systems

Traditionally, lauroyl chloride is prepared by reacting lauric acid with chlorinating agents such as thionyl chloride or phosgene (B1210022). google.com These reagents are effective but pose significant handling and environmental hazards. scirp.org

More recent and greener chemical synthesis methodologies focus on alternative reagents. One novel pathway involves using di-(trichloromethyl) carbonate as the chlorinating agent in an organic solvent, catalyzed by an organic amine. google.com Another innovative and environmentally benign method for preparing acid chlorides employs a Vilsmeier-Haack reagent generated from N,N-dimethylformamide (DMF) and phthaloyl dichloride. scirp.org This method avoids toxic reagents like phosgene and thionyl chloride, and the phthalic anhydride (B1165640) byproduct can be easily recovered by filtration, making the process highly atom-efficient. scirp.org The development of such greener routes for precursors like lauroyl chloride contributes to more sustainable chemical pathways for the final synthesis of this compound.

Non-Enzymatic Esterification Approaches

The synthesis of this compound can be achieved through various non-enzymatic esterification methods. A common laboratory-scale synthesis involves the reaction of lauroyl chloride with choline chloride. This process typically requires purification steps, such as recrystallization from ethanol/water mixtures, to isolate the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are employed to confirm the successful esterification and identify key functional groups.

Another approach involves the use of thionyl chloride to convert lauric acid into its more reactive acid chloride form, which is then reacted with choline chloride. orgsyn.org Alternative methods for preparing the lauroyl chloride precursor include reacting lauric acid with di-(trichloromethyl) carbonate in the presence of an organic amine catalyst. google.com This reaction can be carried out in various organic solvents at temperatures ranging from 0 to 100°C. google.com The molar ratio of the reactants and the choice of catalyst and solvent can be optimized to achieve high product yields and purity. google.com

Development of Choline Chloride-Based Green Surfactants via Chemical Synthesis

The development of environmentally friendly "green" surfactants is a growing area of research. Choline chloride, being a readily available and biodegradable compound, serves as an excellent starting material for the synthesis of such surfactants. afjbs.comafjbs.combohrium.com Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors like choline chloride, are gaining attention as green reaction media for various chemical transformations. bohrium.comuni-regensburg.de

Reaction of Sodium Lauryl Sulfate (B86663) with Choline Chloride

A notable example of green surfactant synthesis is the reaction between sodium lauryl sulfate (SLS) and choline chloride. afjbs.comafjbs.com This metathesis reaction, often carried out in a solvent like dichloromethane (B109758) or ethanol, produces choline lauryl sulfate (ChLS), a novel biocompatible surfactant, and sodium chloride as a byproduct. afjbs.comafjbs.com The resulting ChLS can be purified and has shown promising surfactant properties, including a low critical aggregation concentration and thermal stability. afjbs.com This method provides a straightforward pathway to a new class of green surfactants with potential applications in various industries. afjbs.comafjbs.com Studies have shown that the surfactant behavior of compounds like sodium dodecyl sulfate (a close relative of SLS) in choline chloride-based deep eutectic solvents differs significantly from their behavior in water, forming different micellar shapes and sizes. acs.org

Derivatization Strategies for Functional Enhancement

The basic structure of this compound can be modified through various derivatization strategies to enhance its properties for specific applications, such as targeted drug delivery and medical imaging.

Modifications for Targeted Biological Interactions

Derivatization of this compound can be tailored to improve its interaction with biological systems. For instance, modifications can be made to enhance its penetration-enhancing capabilities for transdermal drug delivery. The cationic nature of this compound can be leveraged to interact with negatively charged cell membranes, a property that can be fine-tuned by altering the alkyl chain length or the head group.

Furthermore, the principles of derivatization seen in other contexts can be applied here. For example, benzoyl chloride derivatization is a known technique to improve the analysis of small polar molecules in biological samples by enhancing their properties for techniques like liquid chromatography-mass spectrometry (LC-MS/MS). chromatographyonline.com Similar strategies could be adapted to create this compound derivatives with improved detection or binding characteristics. The synthesis of folate-conjugated polymers, for example, has been used to create targeted nanoparticles for cancer therapy, demonstrating a pathway for attaching targeting moieties to molecules like this compound. acs.org

Radiolabeling Techniques for In Vivo Imaging Studies

For in vivo imaging applications, particularly Positron Emission Tomography (PET), this compound can be radiolabeled. Recent research has highlighted the use of this compound in enhancing brain drug delivery, with its effects being estimated using in vivo PET imaging. nih.govresearchmap.jpresearchmap.jpdntb.gov.ua

The general strategies for radiolabeling choline and its derivatives provide a blueprint for how this compound could be tagged with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). For instance, [¹¹C]choline is synthesized by reacting dimethylaminoethanol (B1669961) with [¹¹C]methyl iodide. snmjournals.org A similar approach could potentially be adapted for the lauroyl derivative.

For ¹⁸F-labeling, a common method involves the nucleophilic substitution of a suitable precursor. For example, the synthesis of [¹⁸F]fluorocholine analogs involves multi-step processes starting from a protected precursor. snmjournals.org The development of automated synthesis modules has streamlined the production of such radiotracers, making them more accessible for clinical research. unimi.itnih.gov These established radiolabeling methodologies for choline analogs offer a clear path for the development of radiolabeled this compound for advanced in vivo imaging studies. snmjournals.orgresearchgate.net

Advanced Applications in Drug Delivery and Pharmaceutical Sciences

Lauroylcholine Chloride as a Permeation and Absorption Enhancer

This compound is recognized as a potent permeation and absorption enhancer. ingentaconnect.comresearchgate.net Permeation enhancers are substances that reversibly increase the permeability of mucosal epithelia, facilitating the transport of a co-administered drug into the bloodstream. ingentaconnect.com The primary function of these agents is to modify the barrier properties of the cell layer to improve the transmembrane flow of drugs. ingentaconnect.com this compound has been investigated for its ability to enhance drug delivery through various routes, including oral and rectal administration. researchgate.netjustia.com

The efficacy of this compound as a permeation enhancer stems from its ability to interact with and transiently alter the structure of biological membranes. Its mechanisms of action involve direct interactions with membrane components, leading to a temporary and reversible disruption of the epithelial barrier.

This compound's amphiphilic nature, possessing both a hydrophilic choline (B1196258) head and a hydrophobic lauroyl tail, is central to its mechanism. This structure allows it to interact with the lipid and protein components of cell membranes. scbt.comatlanticoer-relatlantique.ca Cell membranes are primarily composed of a phospholipid bilayer, which forms a barrier to the passage of many drug molecules. msdmanuals.comlibretexts.org this compound's cationic head group can engage in electrostatic interactions with negatively charged lipids and proteins within the membrane, while its hydrophobic tail can insert into the lipid bilayer. scbt.com This interaction can increase the fluidity of the membrane, a phenomenon that has been shown to correlate with enhanced permeability. scbt.comresearchgate.netnih.gov By disrupting the ordered structure of the membrane lipids, this compound creates transient openings, facilitating the passage of drug molecules. scbt.com

The interaction of this compound with the plasma membrane leads to a reversible perturbation. nih.gov This effect is a key characteristic of effective permeation enhancers, as permanent damage to the epithelial barrier would be undesirable. ingentaconnect.comdrug-dev.com The process involves the transient opening of tight junctions and an increase in membrane fluidity, which allows for either paracellular (between cells) or transcellular (through cells) transport of drug molecules. nih.govdrug-dev.com Once the concentration of this compound decreases, for instance through clearance mechanisms in the body, the membrane is able to return to its normal state, restoring its barrier function. drug-dev.com This reversibility is crucial for its application in drug delivery systems.

Tight junctions, also known as zonula occludens, are protein complexes that seal the space between adjacent epithelial cells, controlling the paracellular pathway. nih.govuobasrah.edu.iqleeds.ac.uk These junctions are a primary barrier to the absorption of many drugs, particularly large or hydrophilic molecules. ingentaconnect.comresearchgate.net Research on various absorption enhancers demonstrates that they can modulate the integrity of these junctions. researchgate.netsemanticscholar.orgresearchgate.net Key proteins involved in maintaining tight junction integrity include occludin, claudins, and zonula occludens-1 (ZO-1). nih.govleeds.ac.ukresearchgate.net Chemical enhancers can cause changes in the distribution of these proteins, leading to the opening of the paracellular pathway. researchgate.netresearchgate.net This action allows molecules that would typically be blocked to pass through the epithelial layer. nih.govmdpi.com The effect on tight junctions is transient, and their integrity is restored after the enhancer is cleared. drug-dev.com

This compound has been specifically studied for its ability to enhance the absorption of drugs from the gastrointestinal (GI) tract. justia.com The oral and rectal routes are common methods for drug administration, but the absorption of many drugs can be limited by the epithelial barrier of the GI tract. msdmanuals.comfrontiersin.orgnih.gov

Studies have demonstrated the effectiveness of this compound in improving the bioavailability of poorly absorbed drugs when administered orally or rectally. justia.com In one study involving rectal administration in rats, the co-administration of this compound with various drug compounds resulted in a significant increase in their systemic absorption and bioavailability. justia.com For instance, the bioavailability of several therapeutic agents was markedly improved when formulated with this compound in a microenema. justia.com This enhancement is attributed to the mechanisms described above, where this compound temporarily increases the permeability of the rectal mucosa. justia.commdpi.com These findings underscore the potential of this compound as a valuable excipient in formulations for both oral and rectal drug delivery. researchgate.netjustia.com

Table 1: Effect of this compound on the Rectal Absorption of Selected Drugs in Rats

The following table summarizes data from a study where drugs were administered rectally as an aqueous microenema, with or without the inclusion of 5 mg of this compound. The bioavailability was calculated against intravenous administration. justia.com

| Drug Administered | Bioavailability without this compound (%) | Bioavailability with this compound (%) |

| Cefoxitin sodium | 12 | 51 |

| Acyclovir sodium | 11 | 48 |

| Cytosine arabinoside HCl | 3 | 29 |

| Somatostatin | 1 | 24 |

Gastrointestinal Drug Absorption Enhancement

Improved Bioavailability of Poorly Absorbed Drugs

A significant challenge in pharmaceutical development is the poor oral bioavailability of many drug compounds, often due to low permeability across the gastrointestinal epithelium. nih.govscielo.br Acylcholines, including this compound, have been identified as effective absorption-enhancing agents that can improve the bioavailability of a wide variety of poorly absorbed drugs when co-administered. researchgate.net These agents work by increasing the permeability of mucosal membranes in a general manner, offering a broad utility for numerous compounds. researchgate.net The strategy involves modifying the drug's microenvironment to favor absorption, thereby overcoming inherent limitations in its ability to cross cellular barriers. nih.govgoogle.com

Nasal Drug Delivery Systems

Intranasal administration is a non-invasive route that presents a promising alternative for delivering drugs directly to the systemic circulation and, notably, to the central nervous system (CNS), bypassing the blood-brain barrier (BBB). researchgate.netnih.gov The rich vascularization and large surface area of the nasal mucosa facilitate rapid drug absorption. nih.gov this compound has emerged as a key enhancer in nasal drug delivery, significantly improving the transport of therapeutics from the nasal cavity to the brain. snbl-nds.commdpi.com This is particularly valuable for neuropharmacological therapies, where bypassing the BBB is a major hurdle. nih.gov

Enhancement of Brain Drug Delivery via Olfactory Region

The olfactory and trigeminal nerves, originating in the brain and terminating in the nasal cavity, provide a direct pathway for nose-to-brain (N2B) drug delivery. researchgate.netnih.gov this compound has been specifically shown to enhance drug delivery to the brain via the olfactory region. snbl-nds.comresearchgate.netndl.go.jp Research utilizing in vivo Positron Emission Tomography (PET) imaging has demonstrated that formulations containing this compound can significantly increase drug accumulation in the brain compared to intravenous administration. snbl-nds.comresearchgate.netndl.go.jp This targeted approach not only improves the efficiency of brain drug delivery but also reduces systemic exposure and potential side effects. researchgate.net Studies have shown that agents like this compound can increase drug accumulation in specific brain regions, such as the hippocampus, which is highly beneficial for treating neurodegenerative diseases. mdpi.com

Intranasal Coadministration Strategies

To overcome the challenges of intranasal delivery, such as mucociliary clearance and enzymatic degradation, various strategies are employed, including the coadministration of drugs with permeation enhancers. researchgate.netencyclopedia.pub this compound is utilized as such an enhancer to improve the absorption of co-administered drugs. researchgate.netmdpi.com The combination of a therapeutic agent with this compound in a nasal formulation can significantly increase the drug's transport to the brain. mdpi.com This approach is part of a broader strategy to develop effective N2B delivery systems, which may also involve using mucoadhesive polymers to increase residence time in the nasal cavity or targeting specific regions like the olfactory mucosa for enhanced absorption. researchgate.netresearchgate.netencyclopedia.pub

Topical and Transdermal Delivery Systems

Topical and transdermal delivery systems offer a non-invasive method for administering drugs, avoiding first-pass metabolism and providing controlled release. mdpi.comamarintech.comnih.gov However, the primary barrier to this route is the stratum corneum, the outermost layer of the skin. nih.gov this compound functions as an effective penetration enhancer, increasing the permeability of the skin to facilitate the delivery of therapeutic agents. nih.gov Its amphiphilic properties allow it to interact with and disrupt the ordered lipid structure of the stratum corneum, thereby enhancing drug permeation.

Incorporation into Liposomal and Vesicular Nanocarriers

This compound is a key component in the formulation of advanced nanocarriers like liposomes and other vesicles designed for topical delivery. researchgate.net These nanostructures can encapsulate drugs and improve their delivery across the skin barrier. nih.govsemanticscholar.org When combined with other lipids, such as monoolein (B16389), this compound helps form stable, cationic liposome (B1194612) nanostructures. researchgate.net These vesicles can fuse with the skin's lipid bilayers, acting as penetration enhancers themselves and facilitating the transport of the encapsulated drug into deeper skin layers. nih.gov For instance, vesicle formulations based on monoolein and this compound have been shown to effectively deliver drugs through the stratum corneum. unica.it The use of this compound as a stabilizer has been shown to produce liposomes with low cytotoxicity compared to other emulsifiers.

Synergistic Effects with Other Penetration Enhancers

The efficacy of transdermal drug delivery can be significantly amplified by using a combination of penetration enhancers that act synergistically. nih.govjddtonline.info this compound has been investigated in combination with other enhancers to achieve a greater effect on skin permeability than any single agent alone. researchgate.net For example, it has been formulated with monoolein to create novel cationic liposomes where the two components work together to enhance skin penetration. researchgate.net The synergistic effect arises from the different but complementary mechanisms by which the enhancers disrupt the stratum corneum's barrier function. mdpi.comencyclopedia.pub This combined approach can lead to a more profound and efficient drug delivery through the skin. nih.gov

Ocular Drug Delivery Approaches

The effective delivery of therapeutic agents to the eye is a major challenge in ophthalmology due to the organ's robust protective barriers. mdpi.com Topical application is the preferred route of administration due to its non-invasive nature and ease of use. nih.gov However, the bioavailability of topically applied drugs is often very low, frequently less than 5%, because of rapid tear clearance and the low permeability of the cornea. mdpi.com

A promising strategy to overcome these barriers involves the use of drug penetration enhancers (DPEs) in ophthalmic formulations. mdpi.com DPEs are compounds that improve a drug's ability to permeate across ocular membranes like the cornea. nih.govmdpi.com Their mechanisms of action typically involve one or more of the following:

Disruption of Membrane Components: Amphiphilic compounds can interact with and disrupt the lipid bilayers of corneal epithelial cells. mdpi.com

Loosening of Cellular Junctions: Certain agents can modulate the tight junctions between epithelial cells, transiently opening the paracellular pathway for drug transport. mdpi.com

Modification of the Tear Film: Surfactants can interact with the mucous layer of the tear film, reducing its effectiveness as a barrier. nih.govmdpi.com

As a cationic surfactant, this compound possesses the requisite amphiphilic properties to function as a DPE. Its ability to interact with and increase the permeability of biological membranes has been noted in various applications, making it a strong candidate for enhancing drug absorption in ocular formulations. While specific studies focusing solely on this compound in commercial ophthalmic products are limited in the provided research, its fundamental properties align with the mechanisms employed by effective ocular penetration enhancers.

Integration in Advanced Drug Delivery Systems

This compound's utility extends to its incorporation into sophisticated nanocarrier systems designed to improve drug stability, solubility, and targeting.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of lipid-based nanoparticle technology. nih.govdrug-dev.com SLNs are composed of solid lipids, while NLCs are a second-generation system created from a blend of solid and liquid lipids. nih.govmdpi.com This blend creates an imperfect, less-ordered lipid matrix in NLCs, which allows for higher drug loading capacity and helps prevent drug expulsion during storage. mdpi.comjaptronline.com

In both SLN and NLC formulations, surfactants are essential for emulsifying the lipid phase in the aqueous medium and ensuring the physical stability of the nanoparticle dispersion. drug-dev.com this compound has been identified as a cationic surfactant used in the formulation of NLCs. researchgate.net Its role is to form a stabilizing layer around the nanoparticle, preventing aggregation and maintaining the colloidal dispersion. The positive charge imparted by the choline head group can also offer advantages in targeting negatively charged biological surfaces.

| Feature | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |

|---|---|---|

| Lipid Matrix | Solid lipid only | Blend of solid and liquid lipids |

| Structure | Perfect, highly ordered crystalline structure | Imperfect, less-ordered matrix |

| Drug Loading Capacity | Lower, potential for drug expulsion during storage | Higher, reduced drug expulsion |

| Stability | Good physical stability | Improved stability and loading over SLNs |

| Key Advantage | Good release profile, biocompatible | Enhanced drug loading and stability |

A comparative overview of SLN and NLC characteristics, based on findings from multiple research sources. nih.govmdpi.comjaptronline.com

Micellar systems are aggregates of amphiphilic molecules that form spontaneously in aqueous solutions to solubilize hydrophobic drugs. ualberta.caresearchgate.net These systems form a core-shell structure, where the hydrophobic portions of the surfactant create a core to encapsulate a poorly soluble drug, while the hydrophilic portions form a shell that interfaces with the aqueous environment. mdpi.com This structure enhances the drug's solubility and bioavailability. ualberta.ca

This compound, as a surfactant, is a building block for such self-assembling systems. Research has shown that its use as an emulsifier for monoolein-based nanoparticles can dictate the final morphology of the system. acs.org Specifically, when this compound was used as the stabilizer, it resulted in the formation of liposomes—vesicles with a lipid bilayer enclosing an aqueous core—rather than the cubosome structures formed with other stabilizers. acs.org This demonstrates its critical role in directing the self-assembly process and determining the final structure of the drug carrier. The resulting liposomes were also found to have a significantly lower impact on cell viability compared to other systems, highlighting a favorable interaction profile with biological components. acs.org

| Property | Description |

|---|---|

| Mechanism | Self-assembly of amphiphilic molecules in an aqueous medium. |

| Structure | Hydrophobic core for drug encapsulation and a hydrophilic shell for aqueous dispersion. |

| Primary Advantage | Increases the solubility and bioavailability of poorly water-soluble drugs. ualberta.ca |

| Other Benefits | Can reduce drug degradation, minimize side effects, and increase circulation time. researchgate.netnih.gov |

General properties of micellar drug delivery systems, which can be formulated using surfactants like this compound. ualberta.caresearchgate.netmdpi.comnih.gov

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the fluids of the gastrointestinal tract. mdpi.comnih.gov This in-situ emulsion formation circumvents the dissolution step for poorly soluble drugs, presenting the drug in a solubilized state with a large surface area for absorption. researchgate.net

The choice of surfactant is critical to the spontaneous emulsification process and the stability of the resulting emulsion. researchgate.net this compound's properties make it a suitable surfactant for SEDDS formulations. Its ability to lower interfacial tension between the oil and aqueous phases facilitates the formation of small, stable emulsion droplets. researchgate.net Research has noted the inclusion of this compound in targeted SEDDS formulations, indicating its role in these advanced systems. researchgate.net The transition from liquid SEDDS to solid SEDDS (S-SEDDS) has further improved stability and patient compliance. mdpi.comnih.gov

Controlled release systems are designed to deliver a drug at a predetermined rate over a specific period. iptsalipur.org The release of a drug from a delivery system can be governed by several mechanisms, including diffusion, degradation of a polymer matrix, or swelling. scielo.br

In the context of the systems discussed, this compound contributes to controlled release primarily by influencing the structure of the delivery vehicle.

In NLCs and SLNs: this compound helps form the stable nanoparticle matrix. Drug release is then controlled by the diffusion of the therapeutic agent through this solid lipid matrix. scielo.br NLCs can exhibit a biphasic release pattern, with a faster release from the liquid lipid domains followed by a slower, more sustained release from the solid lipid portions, a process modulated by the surfactant layer. drug-dev.com

In Micellar/Liposomal Systems: this compound forms the outer shell or bilayer of the carrier. The drug, encapsulated within the core, is released as it partitions from the core and diffuses across this surfactant-based barrier. The properties of the surfactant, including chain length and head group, can influence the stability of the shell and thus the release rate.

Impact on Self-Emulsifying Drug Delivery Systems (SEDDS)

Interactions with Therapeutic Agents and Biological Macromolecules

The efficacy of this compound in drug delivery is rooted in its interactions at the molecular level. Its primary interaction with therapeutic agents is through solubilization, where it encapsulates hydrophobic drugs within the core of the nanostructures it helps form. ualberta.ca

Its interactions with biological macromolecules are more complex. As an amphiphilic molecule, it readily interacts with biological membranes, which is the basis for its action as a penetration enhancer. It can insert itself into the lipid bilayer, transiently disrupting its structure and increasing permeability.

Furthermore, studies comparing the cytotoxicity of nanoparticles stabilized with different emulsifiers have provided direct insight into its biological interactions. In one study, monoolein-based nanoparticles stabilized with this compound (forming liposomes) were compared to those stabilized with Pluronic F127 (forming cubosomes). The results showed that the this compound-based nanoparticles affected cell viability to a much lesser extent. acs.org This suggests a more favorable interaction with cellular components compared to other commonly used surfactants.

| Emulsifier | Resulting Nanoparticle (with Monoolein) | Observed In Vitro Cytotoxicity |

|---|---|---|

| This compound (LCh) | Liposomes | Low toxicity; affected cell viability to a much lesser extent. |

| Pluronic F127 (PF127) | Cubosomes | Relevant toxicity; less than 60% of 3T3 cells were detectable. |

A summary of findings from a comparative study on the cytotoxicity of different emulsifiers used in monoolein-based nanoparticle formulations. acs.org

This favorable biological interaction profile, combined with its effectiveness as a surfactant and emulsifier, underscores the potential of this compound in the development of advanced and effective drug delivery systems.

Modulation of Protein Conformation and Stability for Formulation

The stability of therapeutic proteins is a critical factor in the formulation of biopharmaceuticals. nist.govdiva-portal.org Environmental factors such as pH, ionic strength, and the presence of excipients can significantly influence a protein's conformational and colloidal stability. diva-portal.org this compound, through its unique molecular structure, can influence the stability and conformation of proteins.

As a cationic surfactant, this compound has the ability to engage in protein-lipid interactions, which can potentially alter the conformation and activity of membrane-associated proteins. scbt.com The compound's hydrophobic lauroyl tail can interact with non-polar regions of proteins, while the positively charged choline head group can interact with negatively charged amino acid residues on the protein surface. This dual interaction capability can influence the folding and stability of proteins in a formulation.

The choline moiety itself has been implicated in protein stabilization. For instance, a study on the acidic protein apoflavodoxin found that choline chloride, along with other chloride salts, increased the protein's stability at neutral pH. amazonaws.com The stabilizing effect of cations on acidic proteins is a recognized phenomenon, and the bulky choline cation was specifically noted in these stabilization studies. amazonaws.com While buffers are chosen to optimize protein stability, their components can directly interact with the protein; a buffer molecule that screens a hyperexposed residue, for example, could potentially improve enzyme stability. amazonaws.com The ability of this compound to interact at multiple levels suggests its potential as a functional excipient in protein formulations, although the precise mechanisms and effects require specific investigation for each protein.

Table 1: Contextual Examples of Buffer/Salt Effects on Protein Stability This table provides general examples of how different chemical species can influence protein stability, providing context for the potential role of compounds like this compound.

| Compound/Condition | Affected Protein | Observed Effect | Reference |

|---|---|---|---|

| Choline chloride | Apoflavodoxin | Increased stability at neutral pH | amazonaws.com |

| 0.2 M Na2HPO4 | Ribonuclease T1 | Conformational stability almost doubled at pH 7.0 | amazonaws.com |

| Tetraprotonated spermine (B22157) and Mg2+ | Ribonuclease T1 | Stabilizes the protein by preferential binding | amazonaws.com |

Complexation with Nucleic Acids for Gene Delivery Applications

The delivery of nucleic acid-based therapeutics, such as siRNA, mRNA, and plasmid DNA, represents a major frontier in medicine. nih.govkirj.ee A significant challenge is the efficient delivery of these large, negatively charged molecules across cell membranes to their intracellular sites of action. nih.govfrontiersin.org Non-viral vectors are a key area of research, with cationic materials being particularly favored for this application. nih.gov

The primary principle behind the use of cationic materials is their ability to form complexes with negatively charged nucleic acids through electrostatic interactions. nih.govnih.gov this compound is identified as a cationic surfactant due to its positively charged quaternary ammonium (B1175870) group. scbt.comcymitquimica.com This inherent positive charge gives it the potential to complex with nucleic acids like DNA and RNA, forming nano-sized particles often referred to as lipoplexes. frontiersin.org

The formation of these complexes serves multiple purposes. Firstly, it neutralizes the charge of the nucleic acid and condenses it into a more compact structure, which is more suitable for cellular uptake. mdpi.com Secondly, the vector should protect the nucleic acid payload from enzymatic degradation in the biological environment. mdpi.com Finally, upon reaching the target cell, the complex must facilitate endosomal escape to release the nucleic acid into the cytoplasm (for RNA) or nucleus (for DNA). frontiersin.org The proposed mechanism for endosomal escape involves the interaction of the cationic lipids in the complex with anionic lipids in the endosomal membrane, leading to membrane destabilization and release of the cargo. frontiersin.org While specific studies detailing the use of this compound for gene delivery are not prominent, its fundamental properties as a cationic lipid align with the core requirements for a non-viral nucleic acid delivery vector. scbt.comnih.govnih.gov

Table 2: Overview of Non-Viral Nucleic Acid Delivery Vectors This table categorizes different types of materials used for non-viral gene delivery, illustrating the class to which this compound belongs.

| Vector Type | Description | Mechanism of Action | Examples |

|---|---|---|---|

| Cationic Lipids | Amphiphilic molecules with a positively charged headgroup and a hydrophobic tail. Form liposomes or micelles. | Form lipoplexes with nucleic acids via electrostatic interactions, facilitating cellular uptake and endosomal release. frontiersin.org | DOTAP, DC-Cholesterol, (Potentially this compound) |

| Cationic Polymers | Polymers with repeating cationic units that can be linear or branched. | Form polyplexes with nucleic acids. Can trigger endosomal escape through mechanisms like the "proton sponge" effect. mdpi.com | Polyethylenimine (PEI), Chitosan, PAMAM |

| Carbohydrate-Based | Polysaccharides that are either naturally weakly cationic or modified with cationic groups. | Limited complexation via oligoamine groups, or act as a scaffold for attaching stronger polycations. mdpi.com | Chitosan, Cyclodextrin |

Influence on Enzyme Activity and Inhibition

This compound's interactions with enzymes are multifaceted, serving as a substrate, a component in enzymatic synthesis, and potentially as a modulator of enzyme activity through its constituent parts.

One of the notable applications of this compound is as a substrate in biochemical assays. It is used to measure the activity of acetylcholinesterase, an enzyme crucial for neurotransmission regulation. In this context, the rate at which acetylcholinesterase hydrolyzes this compound can be used to determine the enzyme's activity or to screen for potential inhibitors. Similarly, the broader class of alkanoylcholines, to which this compound belongs, are known to be hydrolyzed by butyrylcholine (B1668140) esterase, an enzyme present in human serum. researchgate.net

Conversely, this compound is itself a product of enzymatic synthesis. Research has detailed its production through the lipase-catalyzed esterification of lauric acid and choline chloride. rsc.org Specifically, lipase (B570770) B from Candida antarctica (CalB) has been used effectively for this reaction. rsc.orgrsc.org Studies have shown that the enzyme exhibits remarkable stability and maintains high activity in the specialized reaction media, such as natural deep eutectic solvents (NADESs), used for the synthesis. rsc.orgrsc.org

Furthermore, components of the molecule can independently influence enzyme activity. The chloride ion, for example, is known to inhibit certain enzymes. A kinetic study on laccase from Trametes versicolor demonstrated that chloride acts as a mixed inhibitor. jmb.or.kr The inhibition was found to be significantly stronger at a lower pH, with the competitive inhibition component being dominant. jmb.or.kr This suggests that in certain biological or formulation contexts, the presence of this compound could contribute to the inhibition of chloride-sensitive enzymes.

Table 3: Kinetic Data for Laccase Inhibition by Chloride Ion at pH 3.0 This data, from a study on laccase, illustrates how a component of the this compound molecule can act as an enzyme inhibitor. jmb.or.kr

| Parameter | Description | Value |

|---|---|---|

| Ki | Competitive Inhibition Constant | 0.35 mM |

| Ki' | Uncompetitive Inhibition Constant | 18.1 mM |

Mechanistic Studies in Cellular and Subcellular Interactions

Membrane Interaction Dynamics and Permeability Modulation

Lauroylcholine chloride's primary mechanism of action involves its direct interaction with the lipid bilayer of cell membranes, which modulates their physical properties and permeability.

As an amphiphilic molecule, this compound readily inserts itself into the lipid bilayer, the fundamental structure of cell membranes. nih.gov Its cationic headgroup interacts electrostatically with the negatively charged components of the membrane surface, while the hydrophobic lauroyl chain embeds within the nonpolar core of the bilayer. scbt.com This insertion disrupts the ordered packing of the membrane's phospholipid molecules.

The presence of this compound introduces perturbations in the lipid organization, leading to an increase in membrane fluidity. scbt.com Membrane fluidity refers to the viscosity of the lipid bilayer and affects the movement of lipids and proteins within the membrane. mdpi.comwikipedia.org By disrupting the tight packing of phospholipid acyl chains, this compound effectively lowers the energy barrier for lipid movement, rendering the membrane more fluid. mdpi.com This is particularly evident in its use as a stabilizer in lipid-based nanoparticle systems, where it influences the structural arrangement and prevents the formation of more rigid crystalline phases by becoming embedded among the lipid chains.

Table 1: Effects of this compound on Lipid Bilayer Properties

| Property | Effect of this compound | Mechanism | Supporting Evidence |

|---|---|---|---|

| Membrane Fluidity | Increase | Insertion of the lauroyl chain disrupts the ordered packing of phospholipid tails. scbt.commdpi.com | Used as a surfactant and penetration enhancer due to its ability to interact with and modify membrane environments. |

| Lipid Organization | Disruption | The amphiphilic nature allows it to interfere with the hydrophobic and electrostatic interactions that govern bilayer structure. scbt.com | Prevents the formation of certain liquid crystalline nanostructures in monoolein-based systems by embedding within the lipid chains. |

| Electrostatic Surface Interaction | Strong | The cationic choline (B1196258) headgroup interacts with negatively charged lipid headgroups on the cell surface. scbt.com | This electrostatic attraction is a key driver for its initial association with the cell membrane. scbt.com |

The alterations in the lipid bilayer's physical state induced by this compound can, in turn, affect the function of integral and peripheral membrane proteins. scbt.com The function of many membrane proteins, including channels and receptors, is highly dependent on the surrounding lipid environment. frontiersin.org Changes in membrane fluidity and thickness can modulate the conformational state and activity of these proteins. frontiersin.org

This compound has been shown to modulate protein-lipid interactions, which can impact cellular transport and communication mechanisms. scbt.com Specific interactions have been noted in studies of photosynthetic systems. For instance, research indicates that this compound can inhibit oxygen evolution in Photosystem II, suggesting a direct or indirect interaction with the protein complexes involved in the water-splitting mechanism. usp.brmdpi.compensoft.net This implies that the compound can perturb the function of complex protein machinery embedded within biological membranes. The function of ion channels, such as chloride channels which are crucial for cellular homeostasis, can also be influenced by changes in the lipid environment or by direct interaction with amphiphilic molecules. leibniz-fmp.denih.gov

A critical aspect of the membrane-modulating activity of certain penetration enhancers is the reversibility of their effects. Studies on related amphiphilic compounds, such as acylcarnitines, demonstrate that the increase in membrane permeability can be transient. researchgate.net For these molecules, the membrane's barrier function is typically restored within 60 to 120 minutes after the removal of the agent. researchgate.net

Similarly, other surfactants have been shown to reversibly modulate the transepithelial electrical resistance (TEER) in epithelial cell monolayers. acs.org A decrease in TEER is indicative of the opening of tight junctions, which increases paracellular permeability. nih.gov The ability of these surfactants to do so at non-toxic concentrations, with subsequent recovery of the TEER, highlights a reversible mechanism of action. acs.org This suggests that the membrane perturbations caused by compounds like this compound are not necessarily permanent, allowing cells to recover their barrier integrity once the compound is no longer present. researchgate.netacs.org

Table 2: Evidence for Reversibility of Membrane Permeabilization

| Phenomenon | Observation | Implication | Reference |

|---|---|---|---|

| Permeability Increase | The increase in membrane permeability induced by analogous acylcarnitines is rapidly reversible (60-120 minutes). | The membrane can reseal and restore its barrier function after the removal of the permeabilizing agent. | researchgate.net |

| Tight Junction Modulation | Similar surfactants can reversibly open tight junctions at non-toxic concentrations, as measured by TEER. | The effect on epithelial barrier function is transient and not permanently damaging. | acs.org |

Interaction with Membrane Proteins and Channels

Cellular Uptake and Intracellular Fate

Following its interaction with the plasma membrane, this compound and associated cargo can be internalized by the cell. The mechanisms of uptake and the subsequent intracellular trafficking determine the compound's ultimate biological impact.

The primary route for the cellular entry of nanoparticles and macromolecular complexes is endocytosis, a process where the cell membrane engulfs external substances to form intracellular vesicles. nih.govuvigo.es The cationic nature of this compound facilitates its interaction with the generally negatively charged cell surface, which can trigger endocytic uptake. scbt.com Several endocytic pathways may be involved, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis. nih.govfrontiersin.org

Clathrin-mediated endocytosis is a common pathway for receptor-mediated internalization of specific molecules. nih.gov

Caveolae-mediated endocytosis involves flask-shaped invaginations of the plasma membrane and is often associated with the transport of lipids and signaling molecules. nih.govfrontiersin.org

Macropinocytosis is a less specific process involving the uptake of larger amounts of extracellular fluid and solutes. nih.gov

The specific pathway utilized can be formulation-dependent and cell-type-specific. nih.gov In the context of drug delivery across epithelial barriers, such as in the nasal cavity, these endocytic mechanisms can lead to transcellular transport (transcytosis), where the substance is taken up at one side of the cell and released from the other. uvigo.esfrontiersin.org This allows substances to cross an entire cell layer.

Once internalized within endocytic vesicles, the cargo is trafficked along the endo-lysosomal pathway. nih.govcell-stress.com These vesicles typically mature into early endosomes, which act as sorting stations. cell-stress.com From the early endosome, the contents can be recycled back to the plasma membrane, transported to the Golgi network, or trafficked to late endosomes and subsequently lysosomes for degradation. nih.govcell-stress.com

The amphiphilic properties of this compound may influence its intracellular fate. Studies involving monoolein-based nanoparticles, which can be formulated with this compound, have shown that their uptake can lead to an accumulation in and an increase in the formation of lipid droplets (LDs). acs.org LDs are cytoplasmic organelles that store neutral lipids and are involved in lipid metabolism. acs.org The localization within these organelles suggests that the cell may process these lipid-like molecules through metabolic pathways. The distribution within tissues following specific administration routes, such as intranasal delivery, has shown targeting to distinct brain regions like the olfactory bulbs, cortex, and hippocampus, indicating that the transport mechanisms can lead to specific patterns of localization. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Monoolein (B16389) |

| Acylcarnitine |

| Cholesterol |

Endocytosis and Transcellular Transport Mechanisms

Effects on Cellular Viability and Physiological Responses

This compound (LCC) is a choline ester of lauric acid known for its surfactant properties and its ability to interact with biological membranes. These characteristics make it a subject of interest in various cellular and subcellular studies.

The cytotoxicity of this compound has been evaluated across several cell lines, often in the context of its use as a component in drug delivery systems. Studies show that its impact on cell viability is highly dependent on its formulation and concentration.

When used as a stabilizer for monoolein-based nanoparticles, this compound has demonstrated a favorable biocompatibility profile. acs.org In one study, liposomes stabilized with this compound were found to affect cell viability to a much lesser extent compared to nanoparticles stabilized with Pluronic F127. acs.org Specifically, vesicles composed of monoolein and this compound (MO/LCh) exhibited high cell viability, ranging from 85% to 96%. This excellent tolerability was observed across multiple cell lines, including mouse fibroblasts (3T3), human cervical cells (HeLa), and human renal cells (HEK 293T). acs.org

However, research also indicates that the cytotoxic effects can be concentration-dependent. A study using the MTT test to evaluate cell viability found that while lower concentrations of this compound in a formulation did not cause cell death, a higher concentration resulted in significant short-term toxicity (over 50% of cells affected). researchgate.net Interestingly, in the same study, cells that were treated with the higher concentration formulation showed a recovery in their normal proliferation capacity over longer incubation periods. researchgate.net

In studies related to its function as a penetration enhancer, certain concentrations of this compound have been shown to cause little cytotoxicity to Caco-2 cells, a common model for the intestinal barrier. researchgate.netresearchgate.net

Table 1: Cytotoxicity of this compound in Different Formulations and Cell Lines

| Formulation | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Monoolein/Lauroylcholine chloride (MO/LCh) vesicles | 3T3, HeLa, HEK 293T | High biocompatibility; 85-96% cell viability. | acs.org |

| Cationic liposome (B1194612) nanocarrier (higher LCC conc.) | Not specified | Significant short-term toxicity, but cells recovered proliferative capacity over time. | researchgate.net |

| As a penetration enhancer | Caco-2 | Little cytotoxicity at effective concentrations. | researchgate.netresearchgate.net |

This compound's primary mechanism of action involves its interaction with cell membranes, which can, in turn, influence cellular signaling processes. As a surfactant, its amphiphilic nature allows it to enhance membrane permeability. This modulation of the cell membrane can impact cellular communication and transport mechanisms. mdpi.com

Research suggests that this compound can influence the organization of the lipid bilayer and modulate protein-lipid interactions. mdpi.com This is a critical aspect of cell signaling, as many signaling pathways are initiated at the cell membrane and involve complex interactions between receptors, lipids, and other proteins. researchgate.netmdpi.com

In the context of its role as a penetration enhancer, this compound is thought to affect the proteins that form tight junctions between cells. researchgate.net Studies on various enhancers have shown they can induce changes in the distribution of key tight junction proteins such as ZO-1, claudin-1, and occludin. researchgate.net This action on tight junctions is a direct modulation of a cellular signaling system that governs paracellular transport. rsc.orgnih.gov The regulation of tight junction proteins can be influenced by various factors, including ion channels like the chloride channel ClC-2, which has been shown to affect occludin trafficking. nih.gov

A more specific interaction with a signaling pathway has been observed in biochemical studies of photosynthesis. In this context, this compound was used to inhibit oxygen evolution in Photosystem II, which led to the formation of transient peroxide. dntb.gov.ua Since hydrogen peroxide is a known signaling molecule, this demonstrates a direct modulation of a biological signaling cascade. dntb.gov.ua

A significant aspect of this compound, particularly in its application as an absorption enhancer, is its ability to increase membrane permeability without causing significant or permanent tissue damage. researchgate.net This contrasts with other surfactants, such as sodium lauryl sulfate (B86663), which are often associated with a degree of cellular damage. researchgate.net

The favorable safety profile is partly attributed to its biodegradability. this compound can be metabolized through normal enzymatic pathways in the body. researchgate.net Upon hydrolysis, it breaks down into choline and lauric acid, both of which are natural, endogenous compounds. researchgate.net This metabolic pathway avoids the introduction of substances that are foreign to the body's biochemical processes. researchgate.net The ester linkage in this compound allows for this enzymatic degradation, which contributes to its improved biocompatibility compared to compounds with more stable linkages, such as the ether bond in octadecyltrimethylammonium chloride (OTMA). This lack of tissue damage at concentrations that effectively enhance drug absorption provides a significant advantage for its use in pharmaceutical formulations. researchgate.net

Biochemical and Biophysical Characterization of Lauroylcholine Chloride Systems

Spectroscopic and Imaging Techniques for Structural Elucidation of Assemblies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the self-assembly of surfactants like Lauroylcholine chloride. nih.gov By analyzing the chemical shifts and signal characteristics of protons (¹H NMR), detailed information about the micellization process and the local environment of different parts of the molecule can be obtained.

When this compound monomers aggregate to form micelles, the chemical environment of the protons in the hydrophobic lauroyl chain and the hydrophilic choline (B1196258) headgroup changes. This change is reflected in the ¹H NMR spectrum. Typically, the formation of micelles leads to a downfield shift in the proton signals of the hydrophobic tail, indicating their transfer from a polar aqueous environment to a non-polar micellar core. Conversely, protons near the hydrophilic head group may experience different chemical shift changes due to altered hydration and intermolecular interactions at the micelle-water interface. pku.edu.cn

Studies on various surfactants have shown that abrupt changes in chemical shifts (δ) occur at concentrations above the critical micelle concentration (CMC). pku.edu.cn The protons located near the polar head group often exhibit more significant chemical shift changes compared to those in the hydrophobic core, suggesting a transformation in the micelle shape from spherical to ellipsoidal or rod-like at higher concentrations. pku.edu.cn

Table 1: Representative ¹H NMR Chemical Shift Ranges for Surfactant Components This table provides general chemical shift ranges observed for protons in surfactant molecules, which are applicable for interpreting the spectra of this compound.

| Proton Type | Type of Compound | Chemical Shift Range (ppm) |

| R-CH₃ | Terminal methyl group of the alkyl chain | 0.9 |

| R₂CH₂ | Methylene groups in the alkyl chain | 1.3 |

| R₃CH | Methine groups in the alkyl chain | 1.5 |

| HC-OR | Protons adjacent to an ether oxygen | 3.3–4.0 |

| RCOO-CH | Protons adjacent to an ester group | 3.7–4.1 |

| HC-N⁺R₃ | Protons adjacent to a quaternary amine | ~3.2–3.5 |

Data sourced from general NMR chemical shift tables. orgchemboulder.comresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups within a molecule and studying molecular interactions. universallab.orgnih.gov For this compound, FTIR analysis confirms its chemical structure by detecting the characteristic vibrational frequencies of its ester and quaternary ammonium (B1175870) groups.

The FTIR spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1740 cm⁻¹. Other significant peaks include those for C-H stretching of the lauroyl chain, and vibrations associated with the choline headgroup, such as C-N and O-H stretching. researchgate.netresearchgate.net Analysis of peak shifts, broadening, or changes in intensity upon micellization can provide information on hydrogen bonding and conformational changes occurring during self-assembly. uniud.it

Table 2: Characteristic FTIR Absorption Peaks for this compound This table lists the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O stretch | ~1740 | Strong |

| Alkyl Chains | C-H stretch | 2850–3000 | Medium-Strong |

| Choline Headgroup | C-N stretch | ~1084-1092 | Medium |

| Choline Headgroup | O-H stretch | ~3220 | Broad |

Data compiled from sources on FTIR analysis of choline chloride and related esters. researchgate.netresearchgate.netumd.edu

Cryogenic Transmission Electron Microscopy (Cryo-EM) is an advanced imaging technique that allows for the direct visualization of macromolecular structures in their near-native state. technologynetworks.comnih.gov By rapidly freezing the sample in vitreous ice, cryo-EM avoids artifacts associated with dehydration and staining, which is particularly important for delicate, water-based soft nanoparticles like micelles and vesicles. aimspress.com

For this compound systems, cryo-EM can reveal the morphology and dimensions of the self-assembled nanostructures. actanaturae.ru Depending on concentration and other conditions, this compound can form various structures, such as spherical micelles, worm-like micelles, or vesicles. researchgate.net Cryo-EM provides high-resolution images that can distinguish between these different morphologies and provide data on their size and lamellarity (in the case of vesicles). aimspress.combiorxiv.org This technique is essential for understanding the supramolecular organization that governs the system's properties. actanaturae.ru

FTIR Spectroscopy for Functional Group Analysis

Techniques for Investigating Solution Behavior and Self-Assembly

The behavior of this compound in solution, particularly its tendency to self-assemble, is quantified using several complementary techniques. These methods focus on determining the critical concentration for assembly and characterizing the size and uniformity of the resulting aggregates.

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which monomers begin to aggregate into micelles. kruss-scientific.com Above the CMC, properties of the solution such as surface tension, conductivity, and osmotic pressure exhibit an abrupt change. d-nb.info

Several methods can be employed to determine the CMC of this compound:

Surface Tensiometry: This is a classic method where the surface tension of the solution is measured as a function of surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of concentration. kruss-scientific.commdpi.com

Conductivity Measurement: For ionic surfactants like this compound, conductivity measurements are a straightforward method. umcs.pl The plot of specific conductivity versus concentration shows two linear regions with different slopes. The change in slope occurs at the CMC, as the formation of micelles reduces the mobility of the surfactant ions. researchgate.net

Fluorescence Spectroscopy: This technique often involves using a fluorescent probe that partitions differently between the aqueous phase and the hydrophobic micellar core. An abrupt change in the fluorescence intensity or emission wavelength of the probe as a function of surfactant concentration indicates the onset of micelle formation and thus the CMC. d-nb.info

The CMC value is a measure of the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to form micelles and saturate interfaces. kruss-scientific.com

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. anton-paar.comhoriba.comhoriba.com It is widely used to characterize the assemblies formed by this compound. nih.gov

DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution. anton-paar.comusp.org Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in scattered light intensity. anton-paar.com The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. horiba.com

The primary outputs of a DLS measurement are:

Hydrodynamic Diameter (Z-average): This is the intensity-weighted mean diameter of the particles in the sample. It represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. usp.org For this compound, this value would correspond to the average size of the micelles or vesicles. researchgate.net

Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the size distribution. usp.org A PDI value below 0.1 typically indicates a monodisperse or very narrow distribution of particle sizes, whereas values above 0.3 suggest a broad or multimodal distribution. usp.orgnist.gov This parameter is crucial for assessing the uniformity of the this compound assemblies.

Table 3: Typical Parameters Obtained from DLS Analysis of Micellar Systems

| Parameter | Description | Typical Value Range for Micelles |

| Hydrodynamic Diameter (Z-average) | Intensity-weighted average size of the particles. | 5 - 100 nm |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | 0.05 - 0.5 |

Note: The actual values for this compound systems can vary depending on concentration, temperature, and solvent conditions. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Nanostructure Characterization

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structural details of materials at the nanoscale, typically from 1 to 100 nm. nih.govrsc.org It is particularly valuable for analyzing the size, shape, and internal structure of nanoparticles, liposomes, and other macromolecular assemblies in solution. nih.govhelixbiostructures.com

In the context of this compound, SAXS is instrumental in characterizing the nanostructures it forms, often in combination with other lipids like monoolein (B16389). For instance, SAXS has been employed to study vesicle-based gels and cationic liposome (B1194612) nanocarriers incorporating this compound. nih.govresearchgate.net These studies reveal that this compound, in conjunction with other molecules, can form stable, spherical, and poly-angular nanostructures. nih.govresearchgate.net The technique provides critical data on the lamellar arrangement and vesicle size. researchgate.net

Furthermore, SAXS can assess the thermal stability of these nanostructures. By performing measurements at various temperatures, researchers can observe changes in the scattering patterns, which indicate whether the nanostructure is maintained or altered by thermal stress. researchgate.net For example, studies have shown that vesicle gels containing this compound can retain their nanostructural order even at elevated temperatures, with only slight changes in dimensions. researchgate.net This demonstrates the robustness of these systems for potential applications. The versatility of SAXS allows for the analysis of flexible and dynamically changing systems in their near-native state, which is a significant advantage over techniques that require crystallization or freezing. helixbiostructures.com

Advanced Chromatographic and Electrophoretic Methodologies

A range of chromatographic and electrophoretic methods are essential for the comprehensive analysis of this compound, ensuring its identity, purity, and quantity in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying it in reaction mixtures and final products. wikipedia.org Purity levels of >95% or >98% are often confirmed using HPLC, which is a critical requirement for its use in biochemical and pharmaceutical research. lgcstandards.comvwr.com

A typical HPLC method for analyzing compounds related to this compound, such as its precursor lauric acid, involves reversed-phase columns (e.g., C18 or C8). chromforum.orgresearchgate.net The separation of lauric acid and the resulting this compound can be achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. researchgate.netrsc.org Detection is commonly performed using a UV detector, for instance at a wavelength of 210 nm, where the ester group exhibits absorbance. In some cases, derivatization is used to enhance UV detection for related fatty acids, though direct analysis is also possible. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile and Water Gradient | researchgate.netrsc.org |

| Detection | UV at 210-220 nm | chromforum.org |

| Analyte Purity | >95% or >98% | lgcstandards.comvwr.com |

Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the structure of this compound. medchemexpress.comwikipedia.org The technique provides a mass-to-charge ratio (m/z) of the ionized molecule, which corresponds to its molecular weight. For this compound (C17H36ClNO2), the expected molecular weight is approximately 321.93 g/mol . medchemexpress.comlgcstandards.com

MS analysis, often coupled with liquid chromatography (LC-MS), confirms the identity of the synthesized compound. wikipedia.org In the case of this compound, the positive ion mode would detect the cationic part of the molecule, [C17H36NO2]+, at an m/z corresponding to its mass (286.27 g/mol ), while the chloride ion is the counter-ion.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers a higher level of structural confirmation. wikipedia.orgopenagrar.de ESI is a soft ionization technique that is well-suited for polar and ionic compounds like this compound, transforming them into gas-phase ions with minimal fragmentation. wikipedia.orgopenagrar.de

In an MS/MS experiment, the parent ion (precursor ion) of this compound is selected and then fragmented through collision-induced dissociation (CID). openagrar.de The resulting fragment ions (product ions) provide a fingerprint that is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the ester linkage and around the quaternary ammonium head group. Analysis of these fragments allows for unambiguous confirmation of the connectivity of the lauroyl chain to the choline backbone. mdpi.com This detailed structural information is crucial for verifying the identity of the compound, especially when differentiating it from potential isomers or byproducts. The use of chlorinated solvents in ESI can sometimes lead to the formation of chloride adduct ions, [M+Cl]-, in negative ion mode, which can be an additional tool for analysis. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H36ClNO2 | medchemexpress.comlgcstandards.com |

| Molecular Weight | 321.93 g/mol | medchemexpress.comlgcstandards.com |

| Ionization Technique | Electrospray Ionization (ESI) | wikipedia.orgopenagrar.de |

| Expected Precursor Ion (Positive Mode) | [C17H36NO2]+ |

Capillary Electrophoresis (CE) for Ionic Compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly suited for the analysis of ionic species. epri.com Given that this compound is a quaternary ammonium salt, it exists as a cation in solution, making it an ideal candidate for CE analysis. cymitquimica.comhawaii.edu CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. epri.com

This technique can be used to assess the purity of this compound by separating it from other charged impurities or precursors, such as choline chloride. The method is known for its high efficiency, rapid analysis times, and minimal sample consumption. epri.com Detection in CE is often performed using indirect UV absorbance, where the analyte ion displaces a UV-absorbing ion in the background electrolyte, leading to a quantifiable change in the signal. epri.com This makes CE a powerful tool for the quality control of ionic compounds like this compound.

Thermal Analysis and Stability Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties and stability of this compound. rsc.orgrsc.org These studies are important for understanding the material's behavior under different temperature conditions, which is relevant for storage, formulation, and application.

DSC analysis can reveal thermal transitions such as melting points and glass transitions. For example, studies on reactive natural deep eutectic solvents (R-NADES) containing choline chloride show distinct endothermic peaks that relate to the melting behavior and interactions within the mixture. rsc.orgresearchgate.net In one study, a mixture containing choline chloride showed a broad endothermic peak at 61.3 °C. rsc.org

TGA is used to determine the thermal stability and decomposition temperature of the compound. Research on R-NADES systems used in the synthesis of this compound has shown high thermostability, with decomposition starting at temperatures around 190-195 °C. rsc.org Such studies confirm the thermal robustness of this compound and the systems in which it is synthesized or formulated. dntb.gov.uaresearchgate.net

Therapeutic Potential and Pharmacological Investigations

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic and pharmacodynamic studies are crucial for understanding how a substance is absorbed, distributed, metabolized, and eliminated by the body, as well as its effects on the body.

Bioavailability and Absorption Profiles